REACTION_CXSMILES
|
OC1C=CC([NH:8][CH2:9][C:10]([OH:12])=[O:11])=CC=1.C[Si]([CH:17]([Si](C)(C)C)[C:18](N)=O)(C)C.[CH2:25]1[O:28][CH:26]1[CH3:27].[CH2:29]([N:31]1[CH2:36][CH2:35][N:34]([C:37](Cl)=[O:38])[C:33](=[O:40])[C:32]1=[O:41])[CH3:30].[CH3:42]O>C1COCC1>[CH2:29]([N:31]1[CH2:36][CH2:35][N:34]([C:37]([NH:8][CH:9]([C:18]2[CH:17]=[CH:27][C:26]([OH:28])=[CH:25][CH:42]=2)[C:10]([OH:12])=[O:11])=[O:38])[C:33](=[O:40])[C:32]1=[O:41])[CH3:30]
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C(N(CC1)C(=O)Cl)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hour at 0° C. and at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 8.3 g
|
Type
|
CUSTOM
|
Details
|
at 75° C. for 2.5 hours to form a solution
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
, were added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
after stirring for 15 minutes the mixture
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The gummy residue was dissolved in a mixture of ethyl acetate-aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
wash of the acidified aqueous phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the dried organic phase
|
Type
|
CUSTOM
|
Details
|
gave 6.7 g
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C(N(CC1)C(=O)NC(C(=O)O)C1=CC=C(C=C1)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |